N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with methyl iodide to form N-methyl-4-methoxybenzylamine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural features are similar to those of certain pharmaceutical agents, making it useful in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes. These interactions can influence various biochemical pathways, making the compound valuable for studying biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- N-(4-methoxyphenyl)-2-[(4-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group allows for diverse applications in research and industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-16(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)17(18)19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKZERJGOUPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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